molecular formula C13H7BrClNO B13989712 2-Amino-3-bromo-6-chlorofluoren-9-one CAS No. 7145-80-4

2-Amino-3-bromo-6-chlorofluoren-9-one

Katalognummer: B13989712
CAS-Nummer: 7145-80-4
Molekulargewicht: 308.56 g/mol
InChI-Schlüssel: HRDSZDNFSSMYIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-bromo-6-chlorofluoren-9-one is an organic compound with the molecular formula C13H7BrClNO It is a derivative of fluorenone, characterized by the presence of amino, bromo, and chloro substituents on the fluorenone core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chlorofluoren-9-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of fluorenone derivatives, followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride or aluminum chloride to facilitate halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where fluorenone is treated with bromine and chlorine under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives. The process is optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-bromo-6-chlorofluoren-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.

    Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various fluorenone and fluorenol derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-bromo-6-chlorofluoren-9-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-3-bromo-6-chlorofluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-bromo-9-fluorenone: Similar structure but lacks the chloro substituent.

    2-Amino-3-chloro-9-fluorenone: Similar structure but lacks the bromo substituent.

    2-Amino-6-chloro-9-fluorenone: Similar structure but lacks the bromo substituent.

Uniqueness

2-Amino-3-bromo-6-chlorofluoren-9-one is unique due to the presence of both bromo and chloro substituents, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s electronic structure, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

7145-80-4

Molekularformel

C13H7BrClNO

Molekulargewicht

308.56 g/mol

IUPAC-Name

2-amino-3-bromo-6-chlorofluoren-9-one

InChI

InChI=1S/C13H7BrClNO/c14-11-4-9-8-3-6(15)1-2-7(8)13(17)10(9)5-12(11)16/h1-5H,16H2

InChI-Schlüssel

HRDSZDNFSSMYIJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.